

antimicrobial and antitubercular potential of quinoxaline derivatives

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid-d4

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An In-depth Technical Guide to the Antimicrobial and Antitubercular Potential of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.^[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial and antitubercular properties.^{[2][3][4][5]} The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.^[4] This technical guide provides a comprehensive overview of the current research on the antimicrobial and antitubercular potential of quinoxaline derivatives, focusing on quantitative data, experimental methodologies, and key structure-activity relationships.

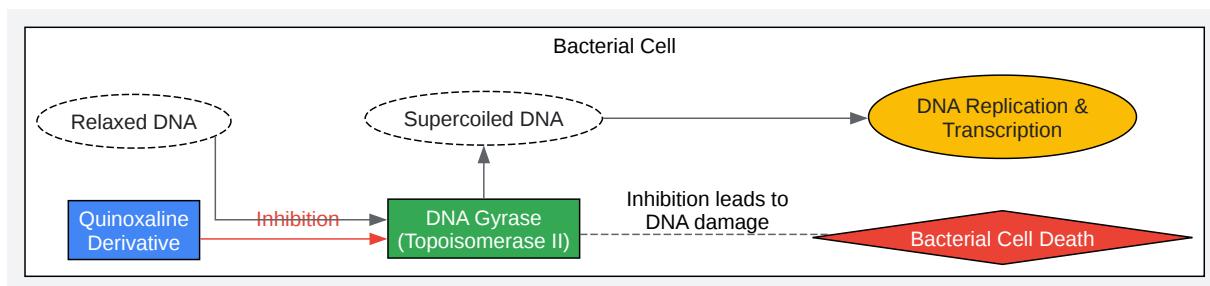
Antimicrobial Potential of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal

strains.[3][6] Their efficacy, particularly against multi-drug resistant (MDR) strains, makes them a promising area of research for combating the growing threat of antimicrobial resistance.[1][7]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism by which many quinoxaline derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][8] This essential enzyme controls the topological state of DNA by introducing negative supercoils, a process crucial for DNA replication and repair.[9] By binding to the enzyme, quinoxaline derivatives can block its ATPase activity or stabilize the DNA-gyrase cleavage complex, leading to a halt in replication and ultimately, bacterial cell death.[9][10][11] Some studies suggest these compounds can bind to the same site as established DNA gyrase ligands like novobiocin.[10]



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Caption: Mechanism of Action: Inhibition of DNA Gyrase by Quinoxaline Derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values for several representative quinoxaline derivatives against various microbial strains.

Compound	Test Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Thiazolo[4,5-b]quinoxaline (13c)[7]	S. aureus (MDRB)	1.95	Norfloxacin	1.25
B. cereus (MDRB)	3.9	Norfloxacin	0.78	
E. coli (MDRB)	2.6	Norfloxacin	1.57	
2-phenoxy-3-methyl-quinoxaline Schiff Bases[12]	S. aureus	Active (Zone of Inh.)	Ciprofloxacin	Active
E. coli	Active (Zone of Inh.)	Ciprofloxacin	Active	
C-2 Amine-substituted Quinoxalines (5p)[13]	S. aureus	4	-	-
B. subtilis	8	-	-	
MRSA	8	-	-	
E. coli	4	-	-	
Quinoxalin-2(1H)-one Hydrazones (11b)[9]	S. aureus (MDRB)	1.95	Norfloxacin	0.78-3.13
P. aeruginosa (MDRB)	3.9	Norfloxacin	0.78-3.13	
Quinoxaline-sulfonamides (81)[14]	P. vulgaris	Active (30mm Zone)	-	-

Enterobacteria	Active (24mm Zone)	-	-
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*Activity reported as zone of inhibition (mm) via disk diffusion method, not MIC value.

Antitubercular Potential of Quinoxaline Derivatives

Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10] Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have emerged as a highly promising class of anti-TB agents.[15][16][17]

Quinoxaline-1,4-di-N-oxides (QdNOs)

The oxidation of the nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides (QdNOs) has been shown to significantly enhance antimycobacterial activity.[16][18] These compounds are believed to act as prodrugs, requiring bioreductive activation under the hypoxic conditions characteristic of TB granulomas to exert their effect.[18] This mode of action is distinct from that of many current anti-TB drugs, suggesting that QdNOs could be effective against resistant strains with minimal cross-resistance.[15][17] One proposed mechanism for activated QdNOs is the generation of reactive nitrogen species that cause DNA damage.[10]

Quantitative Antitubercular Activity

Numerous studies have demonstrated the potent *in vitro* activity of quinoxaline derivatives against both replicating and non-replicating *M. tuberculosis*. The table below highlights the activity of several lead compounds.

Compound/ Series	M. tuberculosis Strain	Activity Metric	Value	Reference Compound	Value (µM)
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide[15] [17]	H37Rv	MIC	<0.2 µg/mL	-	-
Quinoxaline-derived chalcones (20)[16]	H37Rv	MIC	3.13-12.5 µg/mL	-	-
Quinoxaline-7-carboxylate 1,4-di-N-oxides (T-148, T-163) [19]	H37Rv (replicating)	MIC	0.53 µM	Isoniazid	2.92
Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4)[10]	H37Ra	MIC	1.25 µg/mL	Rifampicin	0.03 µg/mL
2-substituted quinoxaline 1,4-di-N-oxides (3d, 3j)[20]	H37Rv	MIC	0.39 µg/mL	-	-
Quinoxaline 1,4-di-N-	H37Rv	MIC	1.6 µM	-	-

oxide

chalcones

(18, 21)[18]

Isopropyl

Ester QdNOs H37Rv

MIC

0.08 µg/mL

Isoniazid

0.12 µg/mL

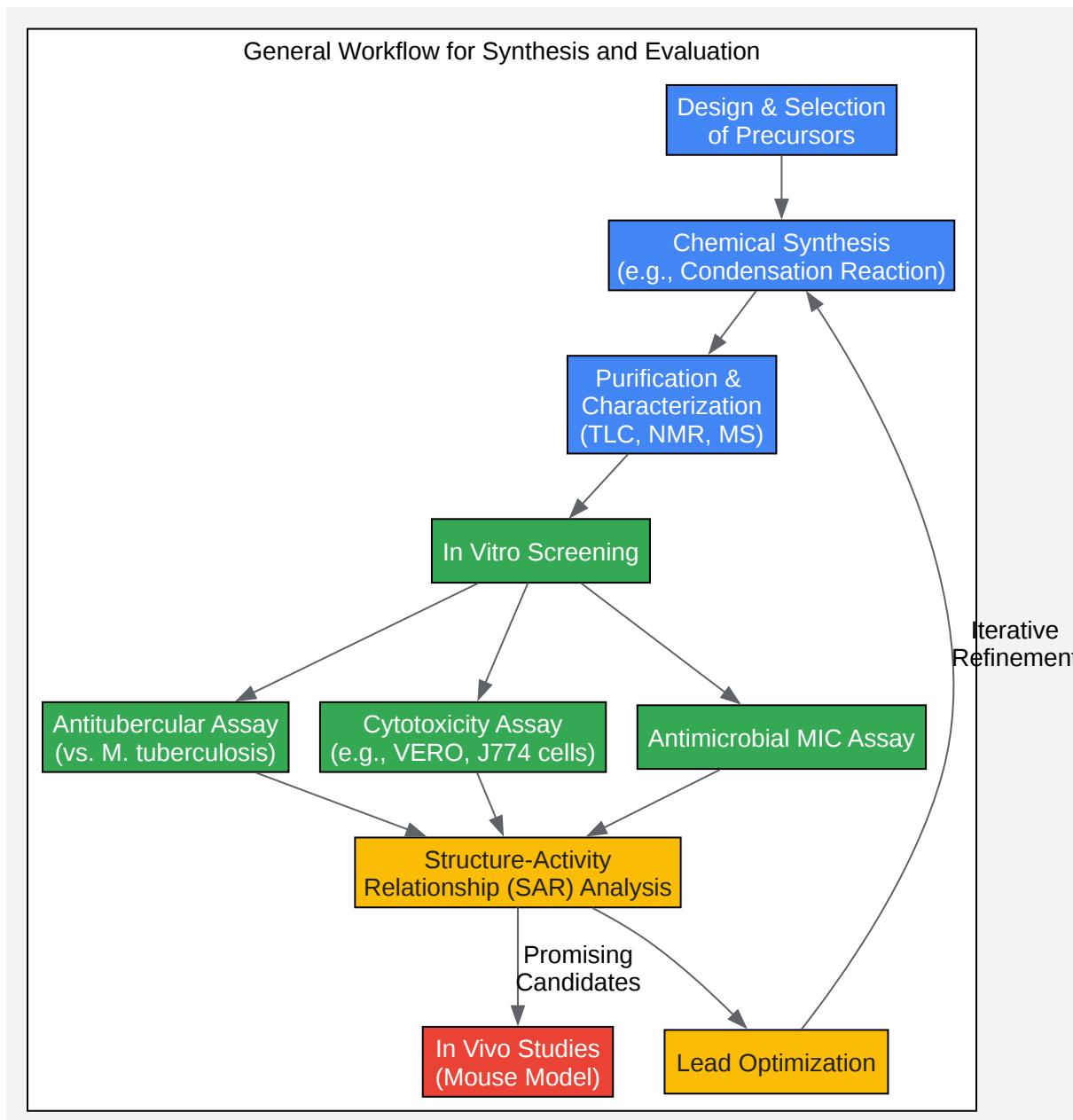
(T-069)[21]

Experimental Protocols

General Synthesis of Quinoxaline Scaffolds

A common and straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as ethyl pyruvate.[3][12] Further modifications can be made to this core structure. For example, chlorination followed by nucleophilic substitution allows for the introduction of various functional groups.[5][12]

The synthesis of quinoxaline-1,4-di-N-oxide derivatives typically involves the Beirut reaction, where a benzofuran reacts with a β -ketoester.[15]

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